(S)-1-(2-Bromo-4-fluorophenyl)ethanol
CAS No.:
Cat. No.: VC18208410
Molecular Formula: C8H8BrFO
Molecular Weight: 219.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrFO |
|---|---|
| Molecular Weight | 219.05 g/mol |
| IUPAC Name | (1S)-1-(2-bromo-4-fluorophenyl)ethanol |
| Standard InChI | InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3/t5-/m0/s1 |
| Standard InChI Key | LPYZIWSUVOQESX-YFKPBYRVSA-N |
| Isomeric SMILES | C[C@@H](C1=C(C=C(C=C1)F)Br)O |
| Canonical SMILES | CC(C1=C(C=C(C=C1)F)Br)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(S)-1-(2-Bromo-4-fluorophenyl)ethanol (IUPAC name: (1S)-1-(2-bromo-4-fluorophenyl)ethanol) features a phenyl ring substituted at the 2-position with bromine and the 4-position with fluorine, attached to an (S)-configured ethanol group. The stereocenter at C1 dictates its chiral properties, which are critical for interactions with biological targets.
Table 1: Molecular descriptors of (S)-1-(2-Bromo-4-fluorophenyl)ethanol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈BrFO | |
| Molecular Weight | 219.05 g/mol | |
| CAS Number | 290331-08-7 | |
| InChI Key | LPYZIWSUVOQESX-YFKPBYRVSA-N | |
| Isomeric SMILES | CC@@HO |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry data confirm its structure. The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons (δ 7.2–7.8 ppm), ethanol methyl group (δ 1.4 ppm), and hydroxyl proton (δ 2.1 ppm) . High-resolution mass spectrometry shows a molecular ion peak at m/z 219.05.
Synthesis and Production Methods
Enantioselective Microbial Reduction
The most efficient route involves biocatalytic reduction of 2-bromo-4-fluoroacetophenone using yeast strains (Candida, Pichia, Saccharomyces) or recombinant Escherichia coli. Key parameters include:
Table 2: Biocatalytic reduction performance
| Organism | Yield (%) | ee (%) | Substrate Conc. (g/L) |
|---|---|---|---|
| Saccharomyces cerevisiae | >90 | 99 | 2–6 |
| Pichia methanolica | 98 | 99.9 | 4.5 |
This method avoids racemization and uses glucose dehydrogenase for cofactor regeneration . Scale-up to 500-L fermentors achieved 95% yield in 20 h .
Chemical Synthesis Alternatives
While less enantioselective, chemical routes include:
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Borohydride Reduction: NaBH₄-mediated reduction of 2-bromo-4-fluoroacetophenone, though with lower ee (~70%) .
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Asymmetric Catalysis: Chiral oxazaborolidine catalysts, but requiring expensive ligands .
Applications in Pharmaceutical Research
Intermediate for Antiviral and Anticancer Agents
The compound’s halogenated aromatic system facilitates Suzuki-Miyaura couplings to install heterocyclic moieties. Case studies include:
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HIV Protease Inhibitors: Serves as a precursor for diaryl ethanolamine scaffolds .
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Kinase Inhibitors: The bromine atom enables palladium-catalyzed cross-couplings in tyrosine kinase inhibitor synthesis .
Agrochemical Applications
Incorporated into herbicides as a chiral building block, enhancing target specificity toward plant acetyl-CoA carboxylase.
Physicochemical Properties
Table 3: Key physicochemical data
| Property | Value | Method |
|---|---|---|
| Melting Point | 72–74°C | DSC |
| Solubility (H₂O) | 1.2 mg/mL (25°C) | Shake-flask |
| logP | 2.8 | HPLC |
| Stability | Stable under N₂, >24 months | Accelerated aging |
The compound exhibits moderate lipophilicity (logP 2.8), facilitating membrane permeability in prodrug designs .
Recent Advances and Research Directions
Recombinant Biocatalysts
Cloning of the Pichia methanolica keto reductase into E. coli enabled whole-cell catalysis at 6 g/L substrate input with 98% yield . This system’s NADPH dependency was addressed via glucose dehydrogenase co-expression .
Continuous Flow Synthesis
Microreactor systems coupling microbial reduction with in-line extraction achieved space-time yields of 0.8 g/L/h, reducing processing time by 40% compared to batch systems .
Computational Modeling
Density functional theory (DFT) studies (B3LYP/6-311+G**) rationalize the enzyme’s enantiopreference, identifying key hydrogen bonds between the ketone carbonyl and Tyr157/Ser142 residues .
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